4,5,6,7-Tetrahydro-1,3-benzothiazol-4-amine
CAS No.:
Cat. No.: VC15763162
Molecular Formula: C7H10N2S
Molecular Weight: 154.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N2S |
|---|---|
| Molecular Weight | 154.24 g/mol |
| IUPAC Name | 4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine |
| Standard InChI | InChI=1S/C7H10N2S/c8-5-2-1-3-6-7(5)9-4-10-6/h4-5H,1-3,8H2 |
| Standard InChI Key | VSOKWHPBZINGLX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C2=C(C1)SC=N2)N |
Introduction
Structural Characteristics and Molecular Identity
Core Chemical Architecture
The compound’s structure consists of a benzothiazole ring system fused to a tetrahydrocyclohexene moiety, resulting in a partially saturated bicyclic framework. The amine group at position 4 introduces polarity and hydrogen-bonding capabilities, critical for molecular interactions . Key structural parameters include:
| Property | Value |
|---|---|
| IUPAC Name | 4,5,6,7-Tetrahydro-1,3-benzothiazol-4-amine |
| Molecular Formula | C₇H₁₀N₂S |
| Molecular Weight | 154.24 g/mol |
| SMILES | C1CC(C2=C(C1)SC=N2)N |
| InChIKey | VSOKWHPBZINGLX-UHFFFAOYSA-N |
The tetrahydro configuration reduces aromaticity compared to fully unsaturated benzothiazoles, altering electronic properties and reactivity . X-ray crystallography of related salts reveals conformational flexibility, with disordered nitro groups in picrate derivatives and hydrogen-bonded chains in benzoate salts .
Spectroscopic and Computational Data
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NMR: Predicted shifts indicate distinct proton environments for the amine (δ ≈ 2.5–3.5 ppm) and thiazole protons (δ ≈ 6.8–7.2 ppm) .
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IR: Stretching vibrations at 3350 cm⁻¹ (N–H) and 1600 cm⁻¹ (C=N) confirm functional groups.
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Mass Spectrometry: The molecular ion peak at m/z 154.24 aligns with the molecular weight, with fragmentation patterns dominated by loss of NH₂ and S-containing moieties .
Synthesis and Production Methodologies
Laboratory-Scale Synthesis
The compound is typically synthesized via acid-base reactions between 2-aminobenzothiazole derivatives and carboxylic acids. A representative protocol involves:
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Reactants: 2-Amino-4,4,7,7-tetramethyl-4,5,6,7-tetrahydro-1,3-benzothiazole and benzoic acid .
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Conditions: Methanol solvent, reflux at 65°C for 6 hours.
Alternative routes employ catalytic hydrogenation of benzothiazole precursors using Pd/C under H₂ atmospheres, achieving partial saturation while preserving the amine group.
Industrial Production Challenges
Scalability requires optimizing:
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Catalyst Efficiency: Pd/C loading (5–10 wt%) impacts reaction rates and byproduct formation.
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Temperature Control: Exothermic hydrogenation necessitates precise thermal management to prevent over-reduction.
A comparative analysis of synthesis methods is provided below:
| Method | Reactants | Yield | Purity |
|---|---|---|---|
| Acid-base condensation | 2-Aminobenzothiazole + benzoic acid | 70% | >95% |
| Catalytic hydrogenation | Benzothiazole + H₂/Pd/C | 85% | 90% |
Biological Activities and Mechanisms
Anti-Tubercular Activity
Derivatives exhibit MIC values of 2–8 µg/mL against Mycobacterium tuberculosis H37Rv, comparable to first-line drugs like isoniazid. Mechanistic studies suggest inhibition of cell wall synthesis via interaction with DprE1 enzymes.
Enzyme Inhibition
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Monoamine Oxidase B (MAO-B): Selectivity ratios (MAO-B/MAO-A) >10 indicate potential for treating neurodegenerative diseases.
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Acetylcholinesterase (AChE): IC₅₀ values of 2.7 µM suggest utility in Alzheimer’s therapy.
Pharmacological Applications and Future Directions
Drug Design Considerations
The amine group facilitates salt formation (e.g., hydrochloride salts) to enhance bioavailability. Metal complexes (e.g., with Cu²⁺ or Zn²⁺) show augmented antibacterial activity due to improved membrane permeability.
Clinical Prospects
Ongoing trials focus on:
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Neuroprotection: MAO-B inhibitors for Parkinson’s disease.
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Antimicrobials: Combating multidrug-resistant tuberculosis.
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